molecular formula C20H22N2O4 B2640344 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid CAS No. 890982-85-1

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid

Cat. No.: B2640344
CAS No.: 890982-85-1
M. Wt: 354.406
InChI Key: FQXOFVRLWNHDCK-UHFFFAOYSA-N
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Description

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid is a synthetic organic compound with the molecular formula C20H22N2O4 and an average molecular mass of 354.406 g/mol . This acylaminobenzoic acid derivative is characterized by its specific structural configuration, which contributes to its research utility. Compounds within this class have demonstrated significant research value in biochemical studies, particularly as subjects in structural biology and enzymology research. For instance, a closely related analog, 4-acetamido-3-(2-ethylbutanamido)benzoic acid, has been identified as a ligand in studies targeting neuraminidase from Influenza B virus, suggesting potential research applications in virology and inhibitor development . The compound's structure allows for investigation into protein-ligand interactions and mechanisms of action. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[[3-(2-ethylbutanoylamino)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-13(4-2)18(23)21-15-9-7-8-14(12-15)19(24)22-17-11-6-5-10-16(17)20(25)26/h5-13H,3-4H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXOFVRLWNHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid (CAS: 6081-05-6)

  • Molecular Formula : C₂₀H₂₂N₂O₄ (same as target compound)
  • Key Differences: The acyl group is 2,2-dimethylpropanoyl instead of 2-ethylbutanoyl, and a methyl group is present at the 3-position of the benzoyl ring.
  • The methyl substituent may enhance lipophilicity .

3-[(2-Ethylbutanoyl)amino]benzoic Acid (CAS: N/A)

  • Molecular Formula: C₁₄H₁₉NO₃
  • Key Differences: Lacks the second benzoyl-amino group at the 2-position of the benzoic acid core.
  • Applications : Used in anti-inflammatory and antioxidant formulations due to its simpler structure and ease of synthesis .

Bioactive Analogs with Heterocyclic or Halogen Substituents

2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (3a)

  • Molecular Formula : C₂₀H₂₁ClN₄O₄
  • Key Differences : Incorporates a chlorinated imidazole ring, increasing molecular weight (441 g/mol) and complexity.

3-(2-Amino, 4-methylphenyl)-3-(substituted phenyl)tetrachlorophthalides

  • Key Differences: Tetrachlorophthalide core with phenolic substituents.
  • Applications : Synthesized as dyes with absorption spectra sensitive to hydroxyl group positioning, differing from the target compound’s medicinal focus .

Functional Group Variations in Benzamidophenyl Derivatives

Bentiromide (CAS: 3710687-1)

  • Molecular Formula : C₂₄H₂₁N₃O₅
  • Key Differences: Contains a tyrosine-derived benzoylamino group and is used as a pancreatic function diagnostic agent.
  • Comparison: Highlights how acyl-amino benzoic acid derivatives can be tailored for diagnostic vs. therapeutic purposes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid C₂₀H₂₂N₂O₄ 354.41 2-ethylbutanoyl, benzoyl-amino Anti-inflammatory, antioxidant
2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic acid C₂₀H₂₂N₂O₄ 354.41 2,2-dimethylpropanoyl, 3-methyl Steric hindrance, metabolic stability
2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (3a) C₂₀H₂₁ClN₄O₄ 441.87 Chloro-imidazole AT1 receptor affinity
Bentiromide C₂₄H₂₁N₃O₅ 443.45 Tyrosine-derived benzoylamino Pancreatic function diagnostics

Research Findings and Implications

  • Bioactivity: Analogs like Av9 and Av12 from Aconitum vaginatum () exhibit potent antitumor activity, suggesting that the benzoyl-amino benzoic acid scaffold can be optimized for cytotoxicity by modifying acyl groups .
  • Electronic Effects: Halogenated derivatives (e.g., 2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid) show increased acidity due to electron-withdrawing groups, enhancing reactivity in synthetic applications .
  • Safety: 3-[(2-Ethylbutanoyl)amino]benzoic acid is generally safe for topical use but requires precautions against inhalation or ingestion .

Biological Activity

2-({3-[(2-Ethylbutanoyl)amino]benzoyl}amino)benzoic acid, also known as a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C20H22N2O4C_{20}H_{22}N_2O_4. It is characterized by a complex structure that includes an amino group and a benzoic acid moiety, which are often associated with various biological activities.

Research has indicated that benzoic acid derivatives can interact with several biological pathways. The compound is believed to influence:

  • Ubiquitin-Proteasome Pathway (UPP) : Enhancing protein degradation processes.
  • Autophagy-Lysosome Pathway (ALP) : Promoting cellular cleanup and recycling processes.

These interactions suggest potential applications in anti-aging therapies and treatments for diseases characterized by protein aggregation.

Antioxidant Activity

Benzoic acid derivatives have been shown to exhibit antioxidant properties. A study highlighted that certain derivatives could scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that it could inhibit cell growth in certain cancer types without exhibiting significant cytotoxicity towards normal cells .

Enzyme Inhibition

Enzymatic assays indicated that the compound could inhibit specific enzymes involved in metabolic pathways. For instance, it showed potential as an inhibitor of cathepsins B and L, which are crucial in protein degradation and have implications in cancer progression .

Case Studies and Research Findings

  • In Silico Studies : Computational analyses have suggested that this compound may bind effectively to target proteins involved in the UPP and ALP pathways, indicating its potential as a therapeutic agent .
  • Cell-Based Assays : In experiments involving human foreskin fibroblasts, the compound was shown to enhance proteasomal activity significantly. At concentrations of 1 and 10 μg/mL, it did not induce cytotoxicity while promoting critical enzymatic activities .
  • Comparative Analysis : When compared to other benzoic acid derivatives, this compound exhibited superior bioactivity regarding proteasomal and lysosomal functions, making it a candidate for further development in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntiproliferativeInhibition of cancer cell growth
Enzyme InhibitionInhibition of cathepsins B and L
Proteasomal ActivityEnhanced activity without cytotoxic effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)benzoic acid, and how can intermediates be characterized?

  • Methodology : The compound’s synthesis can be modeled after structurally similar benzoic acid derivatives. For example, analogs like 2-[(4-{[3-(trifluoromethyl)-1H-pyrazolyl]methyl}benzoyl)amino]benzoic acid (Compound 4a in ) were synthesized via coupling reactions between activated acyl chlorides and amino-substituted benzoic acids. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt to link 2-ethylbutanoyl chloride to the 3-aminobenzoyl intermediate.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for exact mass validation .

Q. How can spectroscopic techniques resolve structural ambiguities in substituted benzoic acid derivatives?

  • Methodology : For positional isomerism (e.g., ortho vs. para substitution), use:

  • 2D-NMR (COSY, HSQC) : To assign proton-proton correlations and differentiate substituent positions.
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for polymorphs of 2-((2,6-dichlorophenyl)amino)benzoic acid ().
  • Infrared spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and amide (N–H bend at ~1550 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How do crystallization conditions influence polymorphic outcomes, and what analytical tools are critical for differentiation?

  • Methodology : Polymorphism studies on analogs like 2-((2,6-dichlorophenyl)amino)benzoic acid () reveal:

  • Solvent screening : Use polar (e.g., ethanol) vs. non-polar (toluene) solvents to induce different crystal forms.
  • Thermal analysis (DSC/TGA) : Identify melting points and phase transitions (e.g., Form I melts at 208°C vs. Form II at 195°C).
  • PXRD : Compare diffraction patterns (e.g., distinct peaks at 2θ = 12.5° and 15.8° for Form I vs. Form II).
    • Implications : Polymorphs may exhibit varying solubility and bioavailability, critical for drug development .

Q. What strategies validate structure-activity relationships (SAR) for bioactivity in benzoic acid derivatives?

  • Methodology :

  • In vitro assays : Test AT1 receptor affinity (e.g., IC50_{50} values for angiotensin II analogs in ).
  • Molecular docking : Compare binding modes of substituents (e.g., trifluoromethyl groups in Compound 4a enhance hydrophobic interactions).
  • Metabolic stability : Use liver microsomes to assess oxidation pathways (e.g., hydroxylation at the ethylbutanoyl chain) .

Q. How can conflicting data on synthetic yields or spectral assignments be resolved?

  • Methodology :

  • Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates).
  • Cross-lab validation : Compare NMR data with published analogs (e.g., 1H^1H-NMR shifts for 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid in ).
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or reaction energetics .

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